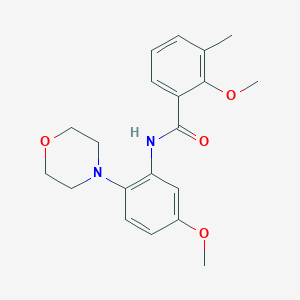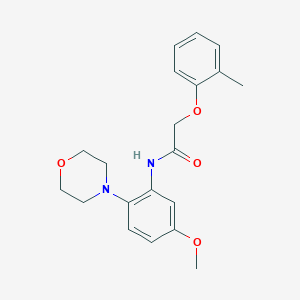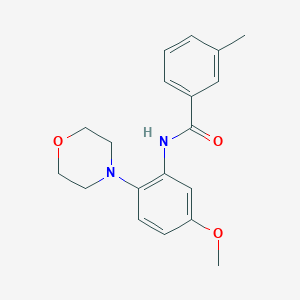![molecular formula C20H31N3O2 B243947 N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}pentanamide](/img/structure/B243947.png)
N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}pentanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}pentanamide, commonly known as DPP-4 inhibitor, is a class of medication used for the treatment of type 2 diabetes mellitus. It works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which breaks down the hormone incretin. This results in an increase in insulin secretion and a decrease in glucagon secretion, leading to lower blood glucose levels.
科学研究应用
N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}pentanamide inhibitors have been extensively studied in scientific research for their potential use in the treatment of type 2 diabetes mellitus. They have been shown to improve glycemic control, reduce insulin resistance, and decrease the risk of cardiovascular disease in diabetic patients. N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}pentanamide inhibitors have also been studied in the treatment of other diseases, such as obesity, hypertension, and non-alcoholic fatty liver disease.
作用机制
N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}pentanamide inhibitors work by inhibiting the enzyme dipeptidyl peptidase-4 (N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}pentanamide), which breaks down the hormone incretin. Incretin is released by the intestines in response to food intake and stimulates the release of insulin from the pancreas and the inhibition of glucagon secretion. By inhibiting N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}pentanamide, N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}pentanamide inhibitors increase the levels of incretin, resulting in an increase in insulin secretion and a decrease in glucagon secretion, leading to lower blood glucose levels.
Biochemical and Physiological Effects:
N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}pentanamide inhibitors have been shown to have several biochemical and physiological effects. They improve glycemic control by increasing insulin secretion and decreasing glucagon secretion. They also improve beta-cell function and decrease insulin resistance. N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}pentanamide inhibitors have been shown to have cardiovascular benefits, such as reducing the risk of heart failure and improving endothelial function. They may also have anti-inflammatory effects and improve lipid metabolism.
实验室实验的优点和局限性
N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}pentanamide inhibitors have several advantages for lab experiments. They are easy to administer and have a good safety profile. They can be used in both in vitro and in vivo experiments. However, N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}pentanamide inhibitors have some limitations for lab experiments. They may have off-target effects, which can complicate the interpretation of results. They may also have different effects in different animal models, which can make it difficult to extrapolate results to humans.
未来方向
There are several future directions for the research on N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}pentanamide inhibitors. One direction is to further investigate the cardiovascular benefits of N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}pentanamide inhibitors and their potential use in the prevention and treatment of cardiovascular disease. Another direction is to investigate the potential use of N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}pentanamide inhibitors in the treatment of other diseases, such as obesity and non-alcoholic fatty liver disease. Additionally, research can focus on developing new N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}pentanamide inhibitors with improved efficacy and safety profiles.
合成方法
The synthesis of N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}pentanamide inhibitors involves the reaction between a piperazine derivative and a carboxylic acid derivative. The most common method for synthesizing N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}pentanamide inhibitors is the reaction between 4-(2,2-dimethylpropanoyl)piperazine and 4-phenylpentanoic acid. This reaction produces N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}pentanamide, which is the most widely used N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}pentanamide inhibitor.
属性
分子式 |
C20H31N3O2 |
|---|---|
分子量 |
345.5 g/mol |
IUPAC 名称 |
N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]pentanamide |
InChI |
InChI=1S/C20H31N3O2/c1-5-6-7-18(24)21-16-8-10-17(11-9-16)22-12-14-23(15-13-22)19(25)20(2,3)4/h8-11H,5-7,12-15H2,1-4H3,(H,21,24) |
InChI 键 |
NSYNYGUWOJXMKI-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C(C)(C)C |
规范 SMILES |
CCCCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}butanamide](/img/structure/B243865.png)

![3,4-dichloro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243868.png)
![2,4-dichloro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243869.png)
![N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2,2-dimethylpropanamide](/img/structure/B243870.png)

![N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}pentanamide](/img/structure/B243872.png)
![N-{4-[4-(4-Ethylbenzoyl)piperazin-1-YL]phenyl}acetamide](/img/structure/B243877.png)
![4-ethyl-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243878.png)

![4-ethyl-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B243884.png)
![N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-3,4-dimethylbenzamide](/img/structure/B243885.png)
![N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-1-naphthamide](/img/structure/B243886.png)
![2-(4-chlorophenyl)-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B243887.png)